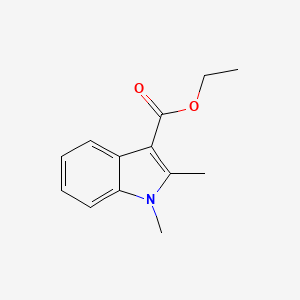

Ethyl 1,2-dimethylindole-3-carboxylate

Description

Contextual Significance of the Indole (B1671886) Nucleus in Chemical Sciences

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of chemical and biological sciences. rsc.orgwikipedia.org This structural motif is not merely a chemical curiosity but is embedded in a vast array of naturally occurring and synthetic molecules that exhibit significant biological activities. wikipedia.orgwikipedia.org Its prevalence in nature is highlighted by its presence in the essential amino acid tryptophan, which serves as a biosynthetic precursor to a multitude of secondary metabolites. wikipedia.org

In the realm of medicinal chemistry, the indole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological receptors with high affinity. chemicalbook.com This has led to the development of numerous indole-containing drugs with diverse therapeutic applications, including antiviral, anti-inflammatory, anticancer, and antihypertensive agents. chemicalbook.comnih.gov The unique electronic properties of the indole ring, characterized by its electron-rich nature, make it susceptible to electrophilic substitution, primarily at the C-3 position. organic-chemistry.org This reactivity, combined with the ability of the N-H proton to engage in hydrogen bonding, underpins its versatile role in molecular interactions and synthetic transformations. nih.gov The ongoing exploration of indole derivatives continues to yield novel compounds with potent and specific biological functions, solidifying the indole nucleus as a perennial focus of research in drug discovery and materials science. wikipedia.orgnih.gov

Overview of Ester-Substituted Indoles within Heterocyclic Chemistry

Within the vast family of indole derivatives, those bearing an ester substituent, known as indole carboxylates, represent a particularly significant subclass in heterocyclic chemistry. The introduction of an ester group, most commonly at the C-2 or C-3 position, profoundly influences the chemical reactivity and biological profile of the indole core. chemsrc.com The ester moiety acts as an electron-withdrawing group, which can modulate the electron density of the indole ring and influence the regioselectivity of further chemical modifications. chemsrc.com

Indole carboxylic acid esters are not only stable, crystalline compounds that are easily handled and purified, but they also serve as versatile synthetic intermediates. nih.gov The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, converted into amides, or reduced to alcohols, providing a gateway to a wide range of other functionalized indole derivatives. mdpi.com For instance, ethyl indole-3-carboxylate (B1236618) is a precursor for the synthesis of various pharmacologically active agents, including glycine (B1666218) receptor ligands and inhibitors of human 5-lipoxygenase. Similarly, ethyl 2-methylindole-3-carboxylate is a reactant in the preparation of compounds with antimicrobial properties. sigmaaldrich.com The synthesis of these ester-substituted indoles is often achieved through classic indole syntheses, such as the Fischer or Japp-Klingemann reactions, by selecting appropriate keto-ester starting materials. wikipedia.orgresearchgate.net

Ethyl 1,2-dimethylindole-3-carboxylate: A Detailed Profile

Ethyl 1,2-dimethylindole-3-carboxylate is a specific derivative within the indole carboxylate family, characterized by methyl groups at the N-1 and C-2 positions and an ethyl ester at the C-3 position.

Chemical Properties

The fundamental chemical properties of Ethyl 1,2-dimethylindole-3-carboxylate can be derived from its molecular structure.

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.26 g/mol |

| Structure | An indole ring with a methyl group on the nitrogen (position 1), a methyl group at position 2, and an ethyl carboxylate group at position 3. |

This data is calculated based on the chemical structure.

Synthesis of Ethyl 1,2-dimethylindole-3-carboxylate

A prominent and highly versatile method for the synthesis of substituted indoles is the Fischer indole synthesis, discovered by Emil Fischer in 1883. wikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgnih.gov

A plausible synthetic route to Ethyl 1,2-dimethylindole-3-carboxylate is via the Fischer indole synthesis, reacting N-methyl-N-phenylhydrazine with ethyl 2-methylacetoacetate (B1246266).

Reaction Scheme:

| Reactant 1 | Reactant 2 | Product |

| N-methyl-N-phenylhydrazine | Ethyl 2-methylacetoacetate | Ethyl 1,2-dimethylindole-3-carboxylate |

This represents a theoretical synthetic pathway.

The mechanism of this specific reaction would proceed as follows:

Hydrazone Formation: N-methyl-N-phenylhydrazine reacts with the ketonic carbonyl group of ethyl 2-methylacetoacetate to form the corresponding hydrazone.

Tautomerization: The hydrazone tautomerizes to its enamine form.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement (a Claisen-like rearrangement), which is the key bond-forming step, creating a new C-C bond and breaking the N-N bond.

Aromatization: The resulting intermediate loses a molecule of ammonia (B1221849), followed by tautomerization to re-establish the aromaticity of the benzene ring, yielding the stable indole product.

Spectral Data

Detailed experimental spectral data for Ethyl 1,2-dimethylindole-3-carboxylate are not widely available in the public domain. However, the expected spectral characteristics can be inferred from closely related structures. For instance, the ¹H NMR spectrum of the analogous compound, 1,2-dimethyl-1H-indole-3-carbaldehyde, provides insight into the chemical shifts of the protons on the indole core.

¹H NMR Data for 1,2-Dimethyl-1H-indole-3-carbaldehyde:

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 10.11 | s | Aldehyde proton (-CHO) |

| 8.26 | s | Proton on the indole ring |

| 7.28-7.27 | m | Protons on the benzene portion of the indole ring |

| 3.65 | s | N-methyl protons (-NCH₃) |

| 2.62 | s | C2-methyl protons (-CH₃) |

Data corresponds to 1,2-Dimethyl-1H-indole-3-carbaldehyde, not Ethyl 1,2-dimethylindole-3-carboxylate. rsc.org

For Ethyl 1,2-dimethylindole-3-carboxylate, one would additionally expect to see signals corresponding to the ethyl group of the ester: a quartet around 4.1-4.4 ppm for the methylene (B1212753) (-OCH₂CH₃) protons and a triplet around 1.2-1.5 ppm for the methyl (-OCH₂CH₃) protons.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1,2-dimethylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-4-16-13(15)12-9(2)14(3)11-8-6-5-7-10(11)12/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRUAENQOVZHNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC=CC=C21)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Pathways of Ethyl 1,2 Dimethylindole 3 Carboxylate Derivatives

Electrophilic Aromatic Substitution Reactions of Indole (B1671886) Carboxylates

The indole ring is a π-excessive heteroaromatic system, making it highly susceptible to electrophilic attack. The preferred site for electrophilic substitution on the indole nucleus is the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion). However, in Ethyl 1,2-dimethylindole-3-carboxylate, the C-3 position is blocked by the ethyl carboxylate group. Consequently, electrophilic aromatic substitution must occur on the benzene (B151609) portion of the indole nucleus.

The substituents on the pyrrole (B145914) ring influence the position of substitution on the benzenoid ring. The N-1 and C-2 methyl groups are electron-donating, which further activates the entire indole nucleus towards electrophilic attack compared to an unsubstituted indole. The ethyl carboxylate group at C-3 is electron-withdrawing, which deactivates the ring. The net effect of these groups directs incoming electrophiles primarily to the C-5 and C-6 positions. Research on analogous compounds, such as dimethyl 1-substituted indole-2,3-dicarboxylates, has shown that electrophilic attack, like bromination, typically yields a mixture of 5- and 6-substituted products. clockss.org The exact ratio of these isomers is influenced by the nature of the substituent on the indole nitrogen and the reaction conditions. clockss.org

Ester Group Transformations

The ethyl carboxylate group at the C-3 position is a versatile functional handle that can be modified through several classic ester transformations.

Saponification, the hydrolysis of an ester under basic conditions, is a fundamental transformation. For Ethyl 1,2-dimethylindole-3-carboxylate, this reaction is expected to proceed under standard conditions, such as heating with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidic workup. clockss.org This process converts the ethyl ester into the corresponding 1,2-dimethylindole-3-carboxylic acid.

The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, forming the carboxylic acid, which is then deprotonated by the basic conditions to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product. Unlike indole esters with a free N-H proton, the N-1 methyl group of the target compound prevents potential side reactions related to the acidity of the indole nitrogen. However, harsh basic conditions can sometimes lead to unexpected ring-opening of the indole scaffold in certain derivatives. arkat-usa.org Recent developments have explored milder, microwave-assisted hydrolysis methods using bases like potassium carbonate (K2CO3) in ethanol, which can lead to high yields of the corresponding carboxylate salts. nih.gov

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by either an acid or a base. Studies on related indole esters have demonstrated the feasibility of this transformation. For instance, attempts to perform N-alkylation on ethyl indol-2-carboxylate using sodium methoxide (B1231860) (NaOMe) in methanol (B129727) resulted in transesterification to the corresponding methyl ester rather than alkylation. mdpi.com

For Ethyl 1,2-dimethylindole-3-carboxylate, a similar outcome is expected. Heating the compound in a different alcohol, such as methanol or propanol, in the presence of a catalytic amount of acid (e.g., H₂SO₄) or base (e.g., NaOMe) would lead to the corresponding methyl or propyl 1,2-dimethylindole-3-carboxylate. The reaction is typically an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. Carboxylesterases have also been shown to catalyze the trans-esterification of complex indole ethyl esters in biological systems, highlighting the potential for enzymatic pathways for this transformation. nih.gov

Modifications of the Indole Nucleus

Beyond reactions involving the ester group, the indole ring itself can be modified, most commonly through electrophilic substitution reactions like halogenation and Mannich reactions.

Halogenation is a key electrophilic aromatic substitution reaction for functionalizing the indole nucleus. As the C-3 position of Ethyl 1,2-dimethylindole-3-carboxylate is blocked, bromination occurs on the benzene ring, typically at the C-5 and C-6 positions.

Studies on the bromination of various indole carboxylates confirm this regioselectivity. The reaction of dimethyl indole-2,3-dicarboxylate with brominating agents like pyridinium (B92312) hydrobromide perbromide (PHPB) in the presence of a Lewis acid yields the 5-bromo derivative as the sole product. clockss.org However, when the indole nitrogen is substituted (e.g., with a benzyl (B1604629) or benzenesulfonyl group), a mixture of the 5-bromo and 6-bromo derivatives is obtained. clockss.org Similarly, the direct monobromination of ethyl indole-3-carboxylate (B1236618) was found to produce a nearly equimolar mixture of 5- and 6-bromoindoles. researchgate.net

Based on these findings, the bromination of Ethyl 1,2-dimethylindole-3-carboxylate is predicted to yield a mixture of Ethyl 5-bromo-1,2-dimethylindole-3-carboxylate and Ethyl 6-bromo-1,2-dimethylindole-3-carboxylate. The electron-donating N-methyl and C-2 methyl groups would likely enhance the rate of this reaction.

| N-1 Substituent | Reagent | Product(s) | Yield (%) |

|---|---|---|---|

| -H | PHPB, AlCl₃ | 5-Bromo | 62 |

| -CH₂Ph | PHPB | 5-Bromo + 6-Bromo | 35 (5-Br), 43 (6-Br) |

| -SO₂Ph | Br₂ | 5-Bromo + 6-Bromo | 38 (5-Br), 41 (6-Br) |

| -SO₂CF₃ | PHPB | 5-Bromo + 6-Bromo | 15 (5-Br), 62 (6-Br) |

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. oarjbp.com It is one of the most important methods for the aminomethylation of carbon nucleophiles. For the indole ring, the reaction classically occurs at the highly nucleophilic C-3 position.

However, in Ethyl 1,2-dimethylindole-3-carboxylate, the C-3 position is substituted, and the indole nitrogen is methylated. The absence of an active hydrogen at the C-3 position and on the nitrogen atom precludes the compound from participating in a standard Mannich reaction. oarjbp.comnih.gov This specific substitution pattern renders the molecule unreactive under typical Mannich conditions (formaldehyde and a secondary amine like dimethylamine), which would typically lead to the formation of a gramine-type derivative if the C-3 position were available. Therefore, this well-known indole functionalization pathway is not a viable route for modifying Ethyl 1,2-dimethylindole-3-carboxylate.

Cycloaddition Reactions and Ring Expansion Pathways

While the indole nucleus can participate in cycloaddition reactions, the specific substitution pattern of ethyl 1,2-dimethylindole-3-carboxylate influences its reactivity in these transformations. The presence of the electron-withdrawing ester at C3 generally reduces the nucleophilicity of the C2-C3 double bond, making it less reactive in typical Diels-Alder reactions where the indole acts as the diene. However, cycloadditions where the indole system acts as a dipolarophile or participates in [3+2] cycloadditions are documented for differently substituted indoles. For instance, dearomative [3+2] cycloaddition reactions have been reported between 3-nitroindoles and fumaric acid amide esters, leading to functionalized pyrrolo[2,3-b]indole (B14758588) derivatives. Similarly, catalytic asymmetric formal [3+2] cycloadditions can occur with 3-vinylindoles. nih.gov While these specific reactions require activating groups (e.g., nitro, vinyl) at the C3 position not present in ethyl 1,2-dimethylindole-3-carboxylate, they illustrate the potential of the indole scaffold to undergo such transformations.

Ring expansion reactions provide a pathway to larger heterocyclic systems, such as quinolines and benzazepines, from the indole core. These reactions often proceed through the formation of a reactive intermediate, such as a carbene or a spirocyclic indolenine, which then rearranges.

One notable pathway involves the reaction of N-alkyl indoles with photochemically generated carbenes from sources like arylchlorodiazirines. nih.govresearchgate.net This method results in a one-carbon atom insertion into the C2-N1 bond of the indole ring, yielding a quinolinium salt. nih.govresearchgate.net Given that ethyl 1,2-dimethylindole-3-carboxylate is an N-alkylated indole, it could potentially undergo this type of transformation.

Another approach to ring expansion involves the thermal reaction of indoles with activated alkynes, such as dialkylacetylenedicarboxylates (DAAD). rsc.org This solvent- and catalyst-free method leads to the formation of highly functionalized benzazepines through an expansion of the five-membered pyrrole ring. rsc.org

The table below summarizes representative ring expansion reactions applicable to the N-alkylated indole scaffold.

| Indole Substrate Type | Reagent(s) | Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Alkyl Indoles | Arylchlorodiazirine | Photochemical (hν) | Quinolinium Salts | nih.gov, researchgate.net |

| Substituted Indoles | Dialkylacetylene dicarboxylates (DAAD) | Thermal, Solvent-free | Benzazepines | rsc.org |

| 2-Halo-indole-tethered ynones | Thiols | Mild, Cascade reaction | Functionalized Quinolines | nih.gov |

| 3,3-Dialkyloxindoles | N/A | Thermal | Quinolinones | rsc.org |

Reactivity of N-Substituents

Firstly, the absence of an acidic N-H proton prevents reactions that require its deprotonation, such as certain base-catalyzed condensations or alkylations at the nitrogen atom. This simplifies the reactivity profile, as the nitrogen atom is protected.

Secondly, the N-methyl group acts as an electron-donating group, which increases the electron density of the indole ring system, making it more susceptible to electrophilic attack compared to N-acyl or N-sulfonyl derivatives. However, this effect is somewhat counteracted by the electron-withdrawing nature of the C3-carboxylate group.

The presence of an N-alkyl substituent is often a prerequisite for certain reactions. For example, the photochemical ring expansion to quinolinium salts specifically requires an N-substituted indole to prevent product degradation and suppress side reactions. researchgate.net

While the N-methyl group itself is generally unreactive under standard conditions, its presence directs the regioselectivity of certain reactions and stabilizes reactive intermediates. The synthesis of N-substituted indole-3-carboxylic acid derivatives is a well-established field, often involving the protection and subsequent alkylation or arylation of the indole nitrogen. For instance, N-acetylation of ethyl 1H-indole-3-carboxylate can be readily achieved using acetic anhydride (B1165640) in the presence of pyridine (B92270). nih.gov This highlights the reactivity of the N-H bond in the parent structure, which is absent in the N-methylated target compound.

The table below illustrates common methods for introducing various N-substituents onto the indole-carboxylate scaffold, providing context for the role of the N-substituent.

| Parent Indole | Reagent(s) | Conditions | N-Substituent Introduced | Reference |

|---|---|---|---|---|

| Ethyl 1H-indole-3-carboxylate | Acetic anhydride, Pyridine | Stirring at 60 °C | Acetyl (-COCH₃) | nih.gov |

| Ethyl indol-2-carboxylate | Allyl bromide, aq. KOH, Acetone | Stirring at 20 °C | Allyl (-CH₂CH=CH₂) | mdpi.com |

| Ethyl indol-2-carboxylate | Benzyl bromide, aq. KOH, Acetone | Stirring at 20 °C | Benzyl (-CH₂Ph) | mdpi.com |

| Methyl 1H-indole-3-carboxylate | Various primary amines, CuI, K₃PO₄ | Ullmann-type amination | Alkyl or Aryl groups |

Advanced Spectroscopic and Structural Elucidation of Indole Carboxylates

X-ray Crystallography for Precise Molecular Structure Determination

Detailed information regarding the single-crystal X-ray diffraction analysis of Ethyl 1,2-dimethylindole-3-carboxylate is not available in the reviewed literature. This technique is essential for unequivocally determining the molecular geometry, bond lengths, and bond angles in the solid state.

Without a solved crystal structure, a definitive analysis of the crystal packing and specific intermolecular interactions, such as hydrogen bonding or π-stacking, for Ethyl 1,2-dimethylindole-3-carboxylate cannot be provided.

A conformational analysis in the solid state, which would describe the spatial arrangement of the ethyl carboxylate group relative to the indole (B1671886) ring, is contingent upon the availability of X-ray crystallographic data, which is currently not publicly accessible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While comprehensive 1D and 2D NMR data sets are not fully detailed in the available literature for Ethyl 1,2-dimethylindole-3-carboxylate, its synthesis is noted, implying such characterization has been performed google.mw. The expected signals can be inferred from the known chemical shifts of similar indole derivatives.

The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule. For Ethyl 1,2-dimethylindole-3-carboxylate, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the indole ring, the two methyl groups, and the ethyl ester moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 1,2-dimethylindole-3-carboxylate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (H-4, H-5, H-6, H-7) | ~7.0-8.0 | Multiplets |

| N-CH₃ | ~3.7 | Singlet |

| C2-CH₃ | ~2.7 | Singlet |

| O-CH₂-CH₃ | ~4.3 | Quartet |

| O-CH₂-CH₃ | ~1.4 | Triplet |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule, providing a map of the carbon framework.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 1,2-dimethylindole-3-carboxylate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~165 |

| Aromatic/Heterocyclic (C2, C3, C3a, C4, C5, C6, C7, C7a) | ~105-140 |

| O-CH₂-CH₃ | ~60 |

| N-CH₃ | ~31 |

| C2-CH₃ | ~13 |

| O-CH₂-CH₃ | ~14 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for confirming the precise connectivity and regioselectivity of the molecule. For instance, an HMBC experiment would show correlations between the protons of the N-methyl group and the C2 and C7a carbons of the indole ring, confirming the N1 position of the methyl group. Similarly, correlations between the C2-methyl protons and the C2 and C3 carbons would verify its position. While the use of these techniques for the characterization of related compounds has been mentioned, specific experimental data for Ethyl 1,2-dimethylindole-3-carboxylate is not available in the reviewed sources exeter.ac.uk.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. For Ethyl 1,2-dimethylindole-3-carboxylate, with a molecular formula of C13H15NO2, the molecular weight is 217.26 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), this would result in a molecular ion peak (M+) at an m/z (mass-to-charge ratio) of 217.

The fragmentation of Ethyl 1,2-dimethylindole-3-carboxylate is primarily dictated by the ethyl ester functional group, as it is the most labile part of the molecule. The stable aromatic indole ring tends to remain intact during initial fragmentation events. libretexts.org The primary fragmentation pathway for esters is the cleavage of the bonds adjacent to the carbonyl group. libretexts.org

Key fragmentation processes include:

Alpha-cleavage: This involves the loss of the ethoxy radical (•O–CH2CH3), which has a mass of 45 Da. This cleavage results in the formation of a stable acylium ion.

McLafferty Rearrangement: While possible for esters with longer alkyl chains, it is not a primary pathway for the ethyl group.

Cleavage of the Indole Ring: Fragmentation of the indole system itself typically requires higher energy and results in more complex patterns, but the initial, more diagnostic fragmentation occurs at the ester substituent. aip.org

The expected fragmentation pattern allows for the confirmation of the compound's structural components—the indole core and the ethyl carboxylate group.

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 217 | [C13H15NO2]+• | Molecular Ion (M+) |

| 188 | [M - C2H5]+ | Loss of an ethyl radical from the ester group. |

| 172 | [M - OC2H5]+ | Loss of an ethoxy radical via alpha-cleavage, forming a stable acylium ion. This is often a prominent peak. |

| 144 | [C9H8NO]+ | Loss of carbon monoxide (CO) from the m/z 172 fragment. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. nih.gov The analysis of Ethyl 1,2-dimethylindole-3-carboxylate reveals characteristic vibrations corresponding to its indole core and its ethyl carboxylate substituent. Spectroscopic studies on closely related compounds, such as Ethyl indole-2-carboxylate (B1230498), provide a strong basis for assigning these vibrational bands. ijrar.org

The IR spectrum is particularly sensitive to polar bonds and provides strong signals for carbonyl and N-H groups. Raman spectroscopy, conversely, is more sensitive to non-polar, symmetric bonds and is excellent for characterizing the aromatic ring system. nih.gov

Key vibrational modes for Ethyl 1,2-dimethylindole-3-carboxylate include:

C=O Stretching: A very strong and sharp absorption band in the IR spectrum, typically found in the region of 1720-1680 cm⁻¹, is characteristic of the ester carbonyl group.

C–H Stretching: Aromatic C-H stretching vibrations of the indole ring appear above 3000 cm⁻¹. ijrar.org Aliphatic C-H stretching from the methyl and ethyl groups are observed in the 3000-2850 cm⁻¹ region.

Aromatic Ring Vibrations: C=C stretching vibrations within the indole ring system typically appear in the 1600-1450 cm⁻¹ region in both IR and Raman spectra.

C–O Stretching: The C–O stretching vibrations of the ester group produce strong bands in the IR spectrum in the 1300-1100 cm⁻¹ range.

The combination of IR and Raman data provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of all its constituent functional groups.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Technique |

|---|---|---|---|

| 3150-3050 | C-H Stretching | Aromatic (Indole Ring) | IR & Raman |

| 2990-2850 | C-H Stretching | Aliphatic (Methyl & Ethyl Groups) | IR & Raman |

| 1720-1680 | C=O Stretching | Ester Carbonyl | IR (Strong) |

| 1610-1580 | C=C Stretching | Aromatic Ring | IR & Raman |

| 1470-1440 | C-H Bending | Aliphatic (CH2, CH3) | IR & Raman |

| 1300-1150 | C-O Stretching | Ester | IR (Strong) |

| 900-675 | C-H Out-of-Plane Bending | Aromatic Ring Substitution | IR |

Computational and Theoretical Studies on Indole Carboxylate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for medium- to large-sized molecules. It is used to determine the electronic structure of a molecule by modeling its electron density. From this, a wide range of molecular properties can be derived. For studies on indole (B1671886) systems, hybrid functionals like B3LYP or M06-2X are often paired with Pople-style basis sets such as 6-311++G(d,p) to achieve reliable results.

A fundamental step in any computational analysis is geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. The outcome includes precise predictions of bond lengths, bond angles, and dihedral (torsional) angles.

For indole carboxylate systems, DFT optimizations can reveal key structural features, such as the planarity of the bicyclic indole ring and the orientation of the ethyl carboxylate substituent relative to the ring. For instance, in a crystal structure study of a related isomer, ethyl 1,3-dimethyl-1H-indole-2-carboxylate, the five- and six-membered rings of the indole core were found to be nearly planar, with the plane of the ester group forming a dihedral angle of 5.26 (6)° with the indole ring. nih.gov DFT calculations for Ethyl 1,2-dimethylindole-3-carboxylate would yield similar data, which could then be compared with experimental results if available.

Electronic structure analysis involves examining the distribution of electrons within the optimized geometry. This includes the calculation of:

Molecular Orbitals: Particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for understanding the molecule's reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge transfer interactions between orbitals, helping to explain intramolecular stability arising from hyperconjugation and electron delocalization.

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Confirms single, double, or triple bond character (e.g., C=O vs. C-O). |

| Bond Angles (°) | The angle formed between three connected atoms. | Determines the local geometry and hybridization (e.g., sp², sp³). |

| Dihedral Angles (°) | The angle between two planes defined by sets of atoms. | Describes the conformation of substituents, like the rotation of the ethyl group. |

DFT is an invaluable tool for exploring chemical reactions. By mapping the potential energy surface, researchers can trace the energetic pathway from reactants to products. This involves locating and characterizing critical points, including local minima (reactants, intermediates, products) and first-order saddle points, known as transition states (TS).

For a reaction involving Ethyl 1,2-dimethylindole-3-carboxylate, such as electrophilic substitution on the indole ring or hydrolysis of the ester, DFT calculations could:

Identify Intermediates: Determine the structure of any transient species formed during the reaction.

Locate Transition States: Find the precise geometry of the highest energy point along the reaction coordinate.

Calculate Activation Energies (ΔG‡): Compute the energy barrier between reactants and the transition state. A lower activation energy implies a faster reaction rate.

This information allows for a detailed, step-by-step understanding of the reaction mechanism, explaining regioselectivity and stereoselectivity. mdpi.com While specific mechanistic studies on this compound were not found, the methodology is widely applied to understand the reactivity of heterocyclic systems. mdpi.com

DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful method for structure verification when compared with experimental spectra.

Vibrational Frequencies: Calculations can predict the infrared (IR) and Raman spectra of a molecule. Each calculated vibrational mode can be analyzed to determine the specific atomic motions involved (e.g., C=O stretch, C-H bend). The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically multiplied by a scaling factor (e.g., ~0.96) for better comparison. researchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical shifts are calculated relative to a reference compound, typically Tetramethylsilane (TMS), and provide a strong basis for assigning signals in experimental NMR spectra.

| Spectroscopy | Parameter | Typical Calculated Value | Typical Experimental Value | Assignment |

|---|---|---|---|---|

| FT-IR | Wavenumber (cm⁻¹) | ~1750 cm⁻¹ (scaled) | ~1745 cm⁻¹ | C=O stretch of the ester |

| ¹³C NMR | Chemical Shift (ppm) | ~165 ppm | ~164 ppm | Carbonyl Carbon (C=O) |

| ¹H NMR | Chemical Shift (ppm) | ~4.3 ppm | ~4.4 ppm | Methylene (B1212753) Protons (-OCH₂CH₃) |

Semi-Empirical Methods for Tautomeric Equilibrium Analysis

Tautomers are structural isomers that readily interconvert. While DFT can analyze tautomerism, semi-empirical methods (like AM1 or PM7) offer a much faster, albeit less accurate, alternative. These methods are particularly useful for initial screenings of many possible tautomers or for studying large systems where DFT would be computationally prohibitive. For molecules with multiple potential protonation sites, semi-empirical methods can be used to calculate the relative energies of all possible tautomeric forms, thereby predicting the most stable isomer under given conditions.

Quantum Chemical Calculations for Energetic Stability and Reactivity

Beyond DFT, a range of quantum chemical calculations can be used to probe the stability and reactivity of Ethyl 1,2-dimethylindole-3-carboxylate. The analysis of frontier molecular orbitals (FMOs) is particularly insightful.

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a stronger electron-donating capability.

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy suggests a greater electron-accepting capability.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ² / 2η | Quantifies the electrophilic character of the molecule. |

Mechanistic Investigations of Biological Interactions and Structure Activity Relationships of Indole Carboxylate Scaffolds

Principles of Structure-Activity Relationship (SAR) Elucidation for Indole (B1671886) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. For indole derivatives, SAR elucidation focuses on systematically modifying the indole scaffold and observing the resulting changes in potency, selectivity, and other pharmacological parameters.

The indole ring possesses several positions (N-1, C-2, C-3, and C-4 through C-7 on the benzene (B151609) ring) that can be substituted to modulate biological activity. nih.gov Studies have shown that positions 1, 2, and 3 are particularly important reactive sites. nih.gov The nature and position of substituents dramatically influence the molecule's interaction with biological targets.

Key principles in the SAR of indole derivatives include:

Substitution at the N-1 position: Alkylation or acylation at the indole nitrogen can significantly impact activity. For instance, methyl substitution at the N-1 position of certain indole derivatives enhanced anticancer activities by as much as 60-fold compared to the unsubstituted analogue. nih.gov

Modification at the C-2 position: The C-2 position is often a key anchoring point. In some series, substituting the methyl group at C-2 or reducing the indole to a 2-H indole led to a slight decrease in anticancer activity. nih.gov

Functionalization at the C-3 position: This is a common site for modification. Attaching different side chains, such as carboxamides or olefins, can drastically alter the compound's biological profile. nih.govnih.gov For example, the introduction of an aldehyde group at the C-3 position of one series of compounds resulted in a significant reduction in activity. nih.gov

Substitution on the Benzene Ring: Modifications on the fused benzene ring (positions C-4 to C-7) are crucial for tuning lipophilicity, electronic properties, and steric interactions. The presence of electron-withdrawing groups like fluorine atoms in the fused ring can strengthen the inhibitory activity of certain indole derivatives. nih.gov Conversely, in a study of bisindole HIV-1 fusion inhibitors, altering the linkage points on the benzene ring (e.g., from 6–6′ to 5–6′ or 5–5′) led to reduced activity. nih.gov

These relationships are often elucidated by synthesizing a library of related compounds and evaluating them in biological assays. The data generated helps build a model of the pharmacophore—the essential structural features required for biological activity.

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Indole Derivatives

| Position of Modification | Observed Effect on Activity | Compound Class / Target | Reference |

|---|---|---|---|

| N-1 (Methyl substitution) | Significantly enhanced anticancer activity (60-fold) | Anticancer agents | nih.gov |

| C-3 (Aldehyde substitution) | Significant reduction in anticancer activity | Anticancer agents targeting tubulin | nih.gov |

| Benzene Ring (Fluorine substitution) | Strengthened inhibitory activity | Enzyme inhibitors | nih.gov |

| Benzene Ring (Altered linkage of bisindoles) | Reduced HIV-1 fusion inhibitory activity | HIV-1 Fusion Inhibitors | nih.gov |

Computational Approaches to Biological Interaction Mechanisms

Computational chemistry provides powerful tools to investigate how molecules like Ethyl 1,2-dimethylindole-3-carboxylate interact with biological targets at an atomic level. These methods can predict binding modes, estimate binding affinities, and rationalize observed SAR data, thereby guiding further drug design.

Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. ajchem-a.com This method involves placing the ligand into the binding site in various conformations and orientations and scoring each pose based on a force field that estimates the binding energy. scispace.com

For indole derivatives, docking studies have been successfully employed to understand their mechanism of action. For example, studies on new 3-ethyl-1H-indole derivatives identified them as potential selective cyclooxygenase-2 (COX-2) inhibitors. ajchem-a.com Molecular docking predicted strong binding affinities for these compounds, with scores ranging from -10.40 to -11.35 kcal/mol, which were significantly higher than the reference drug. ajchem-a.com The docking poses revealed specific hydrogen bonds and hydrophobic interactions with key amino acid residues in the COX-2 active site, such as ARG120 and TYR355, rationalizing their inhibitory potential. ajchem-a.com

Similarly, a molecular docking investigation of Methyl Indole-3-Carboxylate (B1236618) (a related compound) suggested its potential to inhibit Mitogen-activated protein kinase 14, an enzyme linked to cervical cancer. scispace.com Such studies are invaluable for identifying potential biological targets and for providing a structural hypothesis for the observed activity, which can then be tested experimentally. researchgate.net

Table 2: Representative Molecular Docking Results for Indole Derivatives

| Indole Derivative Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 3-Ethyl-1H-indole derivatives | Cyclooxygenase-2 (COX-2) | -10.40 to -11.35 | ALA527, ARG120, TYR355 | ajchem-a.com |

| Methyl Indole-3-Carboxylate | Mitogen-activated protein kinase 14 | Not specified | Not specified | scispace.com |

| 5-bromoindole-2-carboxylic acid hydrazones | VEGFR-2 Tyrosine Kinase | Not specified (good binding energies reported) | Not specified | researchgate.net |

Role of Indole Carboxylate Derivatives as Intermediates and Impurities in Pharmaceutical Synthesis

Beyond their direct biological activities, indole carboxylate derivatives, including ethyl and methyl esters, are crucial building blocks in the synthesis of more complex pharmaceutical agents. researchgate.net Their inherent reactivity allows for further chemical transformations, making them valuable synthetic intermediates. For example, Ethyl 2-methylindole-3-carboxylate serves as a reactant in the preparation of 2-methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles, which have shown antimicrobial properties. Similarly, the closely related Mecarbinate (Ethyl 1,2-dimethyl-5-hydroxyindole-3-carboxylate) is utilized as a pharmaceutical intermediate.

The synthesis of indole-2-carboxylate (B1230498) derivatives can be achieved through various methods, such as the palladium-catalyzed aerobic amination of aryl C–H bonds, which provides a direct route to these useful building blocks. acs.org Furthermore, the ester group of compounds like ethyl indol-2-carboxylate can be readily converted into other functional groups, such as hydrazides, which can then be used to construct more complex heterocyclic systems. mdpi.com

Conversely, due to their stability and potential formation during complex synthetic routes, indole derivatives can also appear as impurities in final drug products. For instance, Ethyl indole-3-carboxylate is available as a European Pharmacopoeia (EP) Reference Standard, which is used to identify and quantify it as an impurity (specifically Tropisetron impurity B) in the quality control of the drug Tropisetron. sigmaaldrich.com The synthesis of Sumatriptan can also lead to a complex dimeric indole impurity, highlighting the need to control reaction pathways to minimize the formation of such side products. researchgate.net

Design Strategies for Indole Analogues Based on Mechanistic Understanding

A thorough mechanistic understanding derived from SAR and computational studies provides a rational basis for designing new and improved indole analogues. The indole scaffold's versatility allows for its exploitation in designing compounds that can bind to a wide array of pharmacological targets. nih.gov

Design strategies often begin with a "hit" compound identified from screening, which may have modest activity. sci-hub.se This initial scaffold is then subjected to extensive structural modifications based on SAR principles to improve potency and selectivity. For example, after identifying indole-2-carboxylic acid compounds as weak dual inhibitors of the enzymes IDO1 and TDO, researchers embarked on structural modifications leading to potent inhibitors with activity at the low micromolar and even nanomolar levels. sci-hub.se

This process, known as lead optimization, may involve:

Scaffold Hopping: Replacing the indole core with a geometrically constrained analogue to explore new chemical space while retaining key binding interactions. nih.gov

Bioisosteric Replacement: Swapping functional groups with others that have similar physical or chemical properties to improve pharmacokinetic profiles or enhance target binding.

Structure-Based Design: Using molecular docking results to design new substituents that can form additional favorable interactions with the target protein, thereby increasing binding affinity. nih.gov

Diversity-Oriented Synthesis: Developing synthetic strategies to create large libraries of structurally diverse indole-based compounds for high-throughput screening, which can lead to the discovery of novel therapeutic leads. researchgate.net

The success of numerous indole-based drugs has inspired medicinal chemists to continue designing and synthesizing structurally diverse leads with distinct mechanisms of action, aiming to address a wide range of diseases. nih.gov

Applications in Advanced Organic Synthesis

Precursors for Complex Heterocyclic Systems

The structure of Ethyl 1,2-dimethylindole-3-carboxylate is well-suited for the synthesis of larger, more intricate heterocyclic systems. While direct examples involving this specific compound are specialized, the reactivity of closely related indole (B1671886) carboxylates demonstrates the potential pathways for elaboration. The ester and the indole core can be chemically manipulated to build fused or linked heterocyclic rings.

For instance, the ester group can be converted into a hydrazide, which is a common precursor for five-membered heterocycles like 1,3,4-oxadiazoles and thiazoles. mdpi.com This transformation involves initial hydrazinolysis of the ester, followed by cyclization with appropriate reagents. Such reactions expand the molecular complexity and introduce new pharmacophores. Similarly, other indole esters can be functionalized to create precursors for β-carbolines, which are core structures in many alkaloids. researchgate.net The indole nucleus itself can participate in annulation reactions, where new rings are fused onto the existing bicyclic system, leading to polycyclic indole derivatives. researchgate.net

| Analogous Indole Precursor | Transformation | Resulting Heterocyclic System | Significance |

|---|---|---|---|

| Ethyl 2-methylindole-3-carboxylate | Conversion to carbohydrazide (B1668358) and cyclization | 2-methyl-3-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)-1H-indoles | Generation of potential antimicrobial agents. |

| Ethyl indol-2-carboxylate | Hydrazinolysis followed by heterocyclization | Thiazoles | Access to a different class of sulfur-containing heterocycles. mdpi.com |

| Ethyl 3-formyl-1H-indole-2-carboxylate | Condensation with 2-thiohydantoin (B1682308) derivatives | β-Carboline thiohydantoin analogues | Synthesis of natural product analogues like Aplysinopsin. researchgate.net |

Intermediates in Pharmaceutical Synthesis and Drug Development

The indole scaffold is a cornerstone in drug discovery, present in numerous approved drugs and clinical candidates. mdpi.comnih.gov Substituted indole carboxylates are frequently employed as key intermediates in the synthesis of these active pharmaceutical ingredients (APIs).

A very close structural analog, Ethyl 1,2-dimethyl-5-hydroxyindole-3-carboxylate, known as Mecarbinate, is explicitly used as a pharmaceutical intermediate. This highlights the industrial relevance of the 1,2-dimethylindole-3-carboxylate core. Furthermore, the broader class of indole-2-carboxamides, which are synthesized from the corresponding indole-2-carboxylic acids (obtainable from esters like Ethyl 1,2-dimethylindole-3-carboxylate via hydrolysis), have shown significant promise as potent antitubercular agents that target the MmpL3 transporter in Mycobacterium tuberculosis. nih.govgoogle.com This research underscores the value of the indole carboxylate framework in developing new therapeutics for infectious diseases.

| Analogous Compound/Class | Application | Therapeutic Area | Reference |

|---|---|---|---|

| Ethyl 1,2-dimethyl-5-hydroxyindole-3-carboxylate (Mecarbinate) | Pharmaceutical Intermediate | Not specified | |

| Indole-2-carboxamides | Scaffold for drug design | Tuberculosis (Anti-mycobacterial) | nih.gov |

| General Indole Derivatives | Core structure of numerous drugs (e.g., Eletriptan, Fluvastatin) | Migraine, Hypercholesterolemia | mdpi.com |

Building Blocks for Indole Alkaloid Synthesis Models

Indole alkaloids are a large and structurally diverse class of natural products, many of which exhibit potent biological activities. nih.gov The synthesis of these complex molecules often relies on a retrosynthetic approach that breaks them down into simpler, accessible building blocks. Substituted indoles like Ethyl 1,2-dimethylindole-3-carboxylate represent such fundamental starting points.

Synthetic strategies toward indole alkaloids frequently involve the use of functionalized indoles that can be elaborated into more complex polycyclic systems. nih.gov For example, multicomponent reactions involving substituted indoles provide a rapid and efficient method for assembling tetrahydro-β-carbolines, a common core structure found in many indole alkaloids. nih.gov The specific substitution pattern of Ethyl 1,2-dimethylindole-3-carboxylate makes it a potential candidate for syntheses where control over the substitution at the N1 and C2 positions is required from the outset. This pre-functionalization avoids potentially unselective N-alkylation or C2-alkylation steps later in a synthetic sequence, streamlining the path to complex targets. While specific total syntheses employing this exact molecule may not be widely documented, its utility can be inferred from modular approaches to polycyclic indole alkaloid-type compounds where similar building blocks are essential. nih.govresearchgate.net

| Synthetic Strategy | Role of Indole Building Block | Target Alkaloid Core/Family | Relevance |

|---|---|---|---|

| Multicomponent Reactions | Provides the core indole nucleus for annulation. | Tetrahydro-β-carbolines | Rapid assembly of alkaloid scaffolds from simple precursors. nih.gov |

| Interrupted Fischer Indolization | Used to construct tetracyclic indoline (B122111) units. | Communesin, Perophoramidine | Demonstrates the use of pre-functionalized indole precursors. nih.gov |

| Ugi / Pictet-Spengler Sequences | Serves as the foundational indole component. | Complex polycyclic indole alkaloids | Flexible, multi-step procedures for building molecular complexity. researchgate.net |

Significance in Quality Control and Purification Processes within Pharmaceutical Manufacturing

In pharmaceutical manufacturing, ensuring the purity and quality of the final drug product is of utmost importance. This requires rigorous quality control (QC) procedures, which often rely on the use of well-characterized reference standards for both the active ingredient and any potential impurities.

While Ethyl 1,2-dimethylindole-3-carboxylate is not widely cited as a specific impurity, the role of analogous compounds is well-established. For example, Ethyl indole-3-carboxylate (B1236618) is recognized as a European Pharmacopoeia (EP) Reference Standard. It is listed as a known impurity in the manufacturing of the drug Tropisetron. lgcstandards.com

In this context, if Ethyl 1,2-dimethylindole-3-carboxylate were an intermediate in the synthesis of a pharmaceutical drug, it would be critical for QC laboratories to have access to a pure, authenticated sample of this compound. It would serve as a reference standard to:

Develop and validate analytical methods: Techniques like High-Performance Liquid Chromatography (HPLC) require reference standards to confirm the identity and quantity of substances.

Monitor reaction progress: Tracking the consumption of the starting material and the formation of byproducts.

Set specifications for impurities: Regulatory authorities require strict limits on impurities in final drug products. The reference standard is used to quantify any residual amount of the intermediate, ensuring the drug is safe and effective.

Therefore, in any pharmaceutical process involving this molecule, its availability as a high-purity standard would be indispensable for meeting Good Manufacturing Practice (GMP) requirements.

Q & A

Q. What safety protocols are essential when handling Ethyl 1,2-dimethylindole-3-carboxylate in laboratory settings?

Researchers must implement engineering controls (e.g., closed systems, local exhaust ventilation) and personal protective equipment (PPE), including dust respirators, protective gloves, safety glasses, and protective clothing. Safety showers and eye baths should be accessible. These measures mitigate exposure risks, particularly given the compound's undefined toxicity profile .

Q. What spectroscopic techniques are recommended for confirming the purity and structure of Ethyl 1,2-dimethylindole-3-carboxylate?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural validation. Infrared (IR) spectroscopy can confirm functional groups like the ester moiety. Cross-referencing spectral data with databases such as NIST Chemistry WebBook ensures accuracy, though researchers should note discrepancies in reported values for analogous compounds .

Q. How can researchers synthesize Ethyl 1,2-dimethylindole-3-carboxylate, and what reaction parameters are critical?

A common approach involves Fischer indole synthesis or alkylation of indole precursors. Key parameters include temperature control (to avoid side reactions), catalyst selection (e.g., Lewis acids), and purification via column chromatography. Monitoring reaction progress with thin-layer chromatography (TLC) ensures intermediate stability .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in Ethyl 1,2-dimethylindole-3-carboxylate derivatives?

Using SHELXL for refinement, researchers can model electron density maps to resolve bond-length discrepancies or disorder in crystal lattices. High-resolution data (≤1.0 Å) improves accuracy, while twin refinement (via SHELXTL) addresses twinned crystals. Validation tools like R-factors and residual density plots are essential for assessing model reliability .

Q. What experimental design considerations are critical when studying the compound’s reactivity under catalytic conditions?

Control experiments (e.g., catalyst-free reactions) and statistical sampling (n ≥ 3 replicates) are necessary to isolate catalytic effects. Kinetic studies using in-situ spectroscopy (e.g., UV-Vis) track intermediate formation. Researchers must address threats to validity, such as solvent interference, by using deuterated solvents or inert atmospheres .

Q. How should discrepancies in reported physical properties (e.g., melting points) be addressed?

Systematic re-measurement under standardized conditions (e.g., differential scanning calorimetry) and meta-analysis of literature data can identify outliers. Cross-referencing with structurally similar compounds (e.g., ethyl indolecarboxylates) helps contextualize anomalies. Transparent reporting of instrumentation and calibration details is critical .

Q. What strategies assess the ecological impact of Ethyl 1,2-dimethylindole-3-carboxylate when toxicity data are limited?

Use quantitative structure-activity relationship (QSAR) models to predict toxicity based on substituent effects. Comparative studies with ecotoxicological data for analogous compounds (e.g., ethyl indole derivatives) provide interim insights. Pilot bioaccumulation assays using Daphnia magna or algae models can fill data gaps .

Q. How can researchers leverage scientific databases to validate existing data on this compound?

Platforms like PubChem and SciFinder enable cross-referencing of CAS registry numbers (e.g., 15574-49-9 for related compounds) to compile spectral, synthetic, and toxicological data. Researchers should prioritize peer-reviewed journals and avoid unvalidated vendor databases. Automated alerts for new publications ensure up-to-date analysis .

Methodological Notes

- Data Validation : Always compare experimental results with multiple independent sources (e.g., NIST, peer-reviewed crystallographic datasets) .

- Contradiction Resolution : Apply Bayesian statistics to weigh conflicting data based on experimental rigor (e.g., sample size, instrumentation precision) .

- Safety Compliance : Regularly review updated SDS sheets and institutional guidelines, as toxicity profiles for indole derivatives may evolve with new studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.